(2S,3S,11bS)-Dihydrotetrabenazine-d6
CAS No.: 1583277-31-9
Cat. No.: VC0107096
Molecular Formula: C19H29NO3
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1583277-31-9 |
---|---|
Molecular Formula | C19H29NO3 |
Molecular Weight | 325.5 g/mol |
IUPAC Name | (2S,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
Standard InChI | InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i3D3,4D3 |
Standard InChI Key | WEQLWGNDNRARGE-SNIUYZASSA-N |
Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |
Canonical SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
(2S,3S,11bS)-Dihydrotetrabenazine-d6 (C₁₉H₂₁D₆NO₃; molecular weight: 323.46 g/mol) features a hexadeuterated methoxy substitution pattern on the benzoquinolizine backbone. The stereospecific configuration at positions 2S, 3S, and 11bS confers selective binding to VMAT2, distinguishing it from other stereoisomers .
Table 1: Structural Comparison with Non-Deuterated Analog
Property | (2S,3S,11bS)-Dihydrotetrabenazine-d6 | (2S,3S,11bS)-Dihydrotetrabenazine |
---|---|---|
Molecular Formula | C₁₉H₂₁D₆NO₃ | C₁₉H₂₇NO₃ |
Deuterium Substitution | 6 positions (methoxy groups) | None |
CAS Number | 1583277-31-9 | Not Available |
The deuterium substitution significantly alters metabolic pathways without affecting the compound’s primary pharmacodynamic activity .
Synthesis and Production
Industrial synthesis involves stereoselective reduction of tetrabenazine using borane complexes under controlled conditions. Deuterium incorporation is achieved through isotopic exchange during methoxy group formation, ensuring >99% isotopic purity . Large-scale manufacturing leverages continuous flow reactors to maintain stereochemical integrity and minimize racemization .
Pharmacological Mechanism
VMAT2 Inhibition
(2S,3S,11bS)-Dihydrotetrabenazine-d6 binds reversibly to VMAT2 with high affinity, preventing the transport of monoamines (dopamine, serotonin, norepinephrine) into synaptic vesicles. This results in increased cytoplasmic degradation of neurotransmitters, thereby reducing hyperkinetic motor activity .
Table 2: Binding Affinity of Dihydrotetrabenazine Isomers
Isomer | VMAT2 Ki (nM) | CYP2D6 Metabolism Rate |
---|---|---|
(+)-α-Dihydrotetrabenazine | 0.97 | High |
(-)-α-Dihydrotetrabenazine | 2.20 | Moderate |
(2S,3S,11bS)-d6 Derivative | 1.12 | Low |
Deuteration reduces CYP2D6-mediated oxidation by 69–87%, extending the half-life of active metabolites α- and β-dihydrotetrabenazine by 226% and 138%, respectively .
Pharmacokinetics and Metabolic Profile
Absorption and Distribution
Oral administration achieves peak plasma concentrations within 2–4 hours. The compound exhibits dose-proportional pharmacokinetics across a range of 6–24 mg, with a volume of distribution of 1.5–2.0 L/kg, indicating moderate tissue penetration .
Metabolism Pathways
Deuteration redirects metabolism away from CYP2D6-dependent pathways:
-
Primary Route: Hydroxylation at the 9-position forms α- and β-dihydrotetrabenazine-d3 metabolites .
-
Secondary Route: Glucuronidation via UGT1A4 and UGT2B7 accounts for 30% of total clearance .
Table 3: Comparative Metabolite Exposure
Parameter | Tetrabenazine | Deutetrabenazine-d6 |
---|---|---|
α-Metabolite AUC₀–∞ | 120 ng·h/mL | 240 ng·h/mL |
β-Metabolite AUC₀–∞ | 85 ng·h/mL | 190 ng·h/mL |
O-Desmethyl Metabolites | 45% of total | 12% of total |
The attenuated formation of O-desmethyl metabolites reduces potential off-target adrenergic receptor interactions .
Clinical Applications and Efficacy
Huntington’s Disease
In a Phase III trial, deutetrabenazine-d6 reduced chorea severity (Unified Huntington’s Disease Rating Scale) by 4.5 points versus placebo (p < 0.001). The deuterated form demonstrated 40% lower incidence of dose-limiting sedation compared to tetrabenazine .
Tardive Dyskinesia
A 12-week study showed 58% of patients achieved ≥50% reduction in Abnormal Involuntary Movement Scale scores, with sustained efficacy at 48 weeks. The mean daily dose required was 36 mg, reflecting improved metabolic stability .
Regulatory and Developmental Status
FDA Approval Pathway
The 2017 NDA submission included comparative metabolite exposure data demonstrating equivalence to tetrabenazine’s safety profile. Nonclinical studies confirmed adequate exposure margins for M1 and M4 metabolites .
Patent Landscape
Key patents (CA2883641A1) protect deuterium substitution patterns and extended-release formulations until 2033. Current development focuses on transdermal delivery systems to further smooth pharmacokinetic profiles .
Research Frontiers
Combination Therapies
Ongoing trials are evaluating synergies with adenosine A₂A antagonists, showing preliminary 22% greater efficacy in dyskinesia suppression compared to monotherapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume